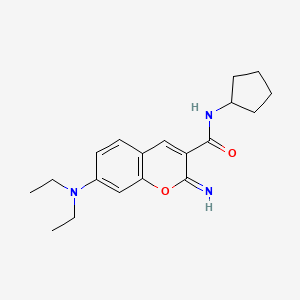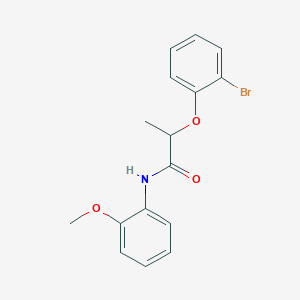![molecular formula C13H9BrN2O3S B6126463 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid (BTB06584) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid exerts its therapeutic effects by targeting various cellular pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes, which play crucial roles in cancer progression and inflammation. Furthermore, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes cell survival.
Biochemical and Physiological Effects:
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. Additionally, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been reported to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in lab experiments is its high potency and selectivity towards specific cellular targets. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for large-scale experiments.
Future Directions
Several future directions for the research on 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid can be envisaged. One potential direction is the development of novel derivatives of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid with improved pharmacological properties and higher potency. Another potential direction is the investigation of the synergistic effects of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid with other anti-cancer agents, which may enhance its therapeutic efficacy. Furthermore, the potential therapeutic applications of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in other diseases, such as neurodegenerative disorders, can be explored in future studies.
In conclusion, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is a promising synthetic compound that exhibits potent anti-cancer and anti-inflammatory activities. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves a multi-step reaction sequence that begins with the condensation of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid.
Scientific Research Applications
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been found to inhibit the growth of pancreatic cancer cells and suppress the migration and invasion of breast cancer cells.
properties
IUPAC Name |
(E)-4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-7H,(H,18,19)(H,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOQVXKJKEVRT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)


![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)